1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525929
InChI: InChI=1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24)
SMILES:
Molecular Formula: C18H14N2O4
Molecular Weight: 322.3 g/mol

1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid

CAS No.:

Cat. No.: VC17525929

Molecular Formula: C18H14N2O4

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid -

Specification

Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
IUPAC Name 1-benzhydrylimidazole-4,5-dicarboxylic acid
Standard InChI InChI=1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24)
Standard InChI Key HMBGOZIBJJKYCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features an imidazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a benzhydryl group (C6H5)2CH\text{C}_6\text{H}_5)_2\text{CH}) and at the 4- and 5-positions with carboxylic acid groups (-COOH\text{-COOH}) . This arrangement confers both hydrophobic (benzhydryl) and hydrophilic (carboxylic acid) properties, making it amphiphilic.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H14N2O4\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight322.31 g/mol
CAS Number69840-49-9
MDL NumberMFCD27938848
NMR SolventDMSO-d6

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analysis in DMSO-d6 reveals distinct proton environments:

  • The benzhydryl group exhibits aromatic proton signals between 7.2–7.5 ppm.

  • Imidazole ring protons resonate near 8.1 ppm .

  • Carboxylic acid protons appear as broad singlets around 12–13 ppm .

Synthesis and Purification Strategies

Patent-Based Synthesis Routes

A patented method for analogous 1-benzylimidazole derivatives involves:

  • Condensation Reaction: Reacting imidazole-4,5-dicarboxylic acid with benzhydryl bromide in the presence of a base (e.g., K2_2CO3_3) at 80–100°C .

  • Esterification: Protecting carboxylic acids as benzyl esters using SOCl2\text{SOCl}_2 in toluene .

  • Cyclization: Heating the intermediate at 230–260°C for 4 hours to form the imidazole ring .

  • Purification: Neutralization with alkali, solvent extraction (e.g., acetone), and reduced-pressure distillation .

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature230–260°CMaximizes cyclization efficiency
Reaction Time4 hoursPrevents decomposition
SolventTolueneEnhances solubility

Challenges in Macrocyclic Derivative Synthesis

Efforts to incorporate this scaffold into 14-membered macrocycles faced low yields (15–30%), attributed to steric hindrance from the benzhydryl group . Molecular modeling suggests conformational flexibility persists despite macrocyclization, as confirmed by X-ray crystallography .

Biological and Pharmaceutical Applications

Macrocyclic Drug Scaffolds

The compound’s rigid yet flexible structure makes it a candidate for macrocyclic libraries targeting protein-protein interactions . Despite synthetic challenges, these macrocycles are prioritized for high-throughput screening due to their unique pharmacophore display .

ManufacturerPurityPackagingPrice
Alichem95%1 g$400
Chemenu95%5 g$593
Crysdot95+%5 g$628

Future Directions and Research Opportunities

  • Antiviral Optimization: Modifying the benzhydryl group to enhance bioavailability while retaining antiviral potency .

  • Macrocycle Libraries: Developing novel synthetic routes (e.g., solid-phase synthesis) to improve yields .

  • Materials Science: Exploring metal-organic frameworks (MOFs) using the compound’s carboxylic acid groups as coordination sites.

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